molecular formula C14H11NO3 B089666 4-Acetyl-4'-nitrobiphenyl CAS No. 135-69-3

4-Acetyl-4'-nitrobiphenyl

Cat. No.: B089666
CAS No.: 135-69-3
M. Wt: 241.24 g/mol
InChI Key: CVSGKJVJFSEPSO-UHFFFAOYSA-N
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Description

4-Acetyl-4'-nitrobiphenyl is a biphenyl derivative featuring an acetyl group (-COCH₃) at the 4-position and a nitro group (-NO₂) at the 4'-position. This compound combines electron-withdrawing substituents (acetyl and nitro) that influence its electronic, thermal, and mesogenic properties.

Properties

CAS No.

135-69-3

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

1-[4-(4-nitrophenyl)phenyl]ethanone

InChI

InChI=1S/C14H11NO3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9H,1H3

InChI Key

CVSGKJVJFSEPSO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Other CAS No.

135-69-3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

(a) 4-Alkoxy-4'-nitrobiphenyls
  • Synthesis : Prepared via palladium-catalyzed cross-coupling or cyclization reactions (e.g., Suzuki coupling) .
  • Properties: Phase Behavior: Homologues with shorter alkoxy chains (e.g., C₃H₇) exhibit nematic (N) phases, while longer chains (e.g., C₁₀H₂₁) form interdigitated smectic A (SmAD) phases with layer spacing ~1.4× molecular length . Switching Voltage: Doping with hexadecyltrimethylammonium perchlorate reduces switching voltage to 58 V (RMS), roughly half that of cyano analogues like 11OCB (100 V) . Dielectric Anisotropy (Δε): Lower Δε (~8.7) compared to nitriles (~10.8) due to antiparallel dipole pairing .
(b) 4-Cyano-4'-nitrobiphenyls
  • Applications : Widely used in smectic A scattering devices but require higher voltages .
  • Thermal Stability: Cyano groups elevate clearing points (N-Iso/SmA-Iso transitions) compared to nitro-terminated analogs .
(c) 4-Dimethylamino-4'-nitrobiphenyl
  • Electronic Properties: Exhibits high second-order polarizability (β), measured via electric-field-induced second harmonic generation (EFISH). Static β values align with computational models, emphasizing donor-acceptor interactions .
(d) 4-Acetyl-4'-methylbiphenyl
  • Synthesis : Produced via Stille coupling with yields >98% purity .

Key Comparative Data

Compound Phase Behavior Switching Voltage (V) Δε Synthesis Yield Key Application
4-Alkoxy-4'-nitrobiphenyl SmAD (D/L = 1.4) 58 8.7 58–78% Low-voltage LCDs
4-Cyano-4'-nitrobiphenyl N/SmA 100 10.8 22–98% Conventional LCDs
4-Dimethylamino-4'-nitro Not reported N/A N/A >98% Nonlinear optics
4-Acetyl-4'-nitrobiphenyl Not reported N/A N/A N/A Potential in sensors

Electronic and Optical Properties

  • Donor-Acceptor Interactions: Nitro and acetyl groups create a push-pull system, enhancing polarizability. For example, 4-dimethylamino-4'-nitrobiphenyl’s β value is solvent-dependent, with higher polarity solvents amplifying polarizability .
  • Adsorption Behavior: 4-Amino-4'-nitrobiphenyl adsorbs on silver surfaces with pH-dependent orientations, as shown by SERS and DFT studies . The acetyl analog may exhibit similar tunability for sensor applications.

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